Cas no 1521709-09-0 (2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol)

2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol
- 1521709-09-0
- EN300-1740189
-
- Inchi: 1S/C8H13NO2/c1-6-3-4-11-8(6)7(10)5-9-2/h3-4,7,9-10H,5H2,1-2H3
- InChI Key: VMXAXXNMLNNVDH-UHFFFAOYSA-N
- SMILES: O1C=CC(C)=C1C(CNC)O
Computed Properties
- Exact Mass: 155.094628657g/mol
- Monoisotopic Mass: 155.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 45.4Ų
- XLogP3: 0.1
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740189-5.0g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1740189-0.1g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 0.1g |
$1332.0 | 2023-09-20 | ||
Enamine | EN300-1740189-2.5g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 2.5g |
$2969.0 | 2023-09-20 | ||
Enamine | EN300-1740189-10.0g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 10g |
$6512.0 | 2023-06-03 | ||
Enamine | EN300-1740189-0.05g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 0.05g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1740189-1.0g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1740189-0.25g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 0.25g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1740189-0.5g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 0.5g |
$1453.0 | 2023-09-20 | ||
Enamine | EN300-1740189-5g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 5g |
$4391.0 | 2023-09-20 | ||
Enamine | EN300-1740189-10g |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol |
1521709-09-0 | 10g |
$6512.0 | 2023-09-20 |
2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol Related Literature
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
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Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on 2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol
2-(Methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol: A Comprehensive Overview
2-(Methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol (CAS No. 1521709-09-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, with its unique structural features, has garnered attention due to its potential applications in drug development and as a building block for more complex organic compounds. The compound is characterized by its methylamino group and 3-methylfuran ring, which contribute to its versatile reactivity and biological activity.
The methylamino group (-NCH3) in the molecule plays a crucial role in its chemical properties. This group is known for its ability to participate in hydrogen bonding, which can influence the compound's solubility, stability, and interaction with biological systems. Recent studies have highlighted the importance of such groups in enhancing the bioavailability of drugs, making this compound a promising candidate for further exploration in medicinal chemistry.
The 3-methylfuran ring is another key structural element of this compound. Furan derivatives are well-known for their aromaticity and stability, which make them valuable in various chemical reactions. The presence of a methyl group at the 3-position of the furan ring adds to the molecule's complexity and potential for functionalization. Researchers have recently explored the use of such derivatives in the synthesis of bioactive molecules, including antioxidants and anti-inflammatory agents.
From a synthetic perspective, 2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. These methods allow for precise control over the molecule's structure, enabling chemists to tailor its properties for specific applications. For instance, recent advancements in catalytic asymmetric synthesis have opened new avenues for producing enantiomerically pure versions of this compound, which are essential for drug development.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a chelating agent makes it useful in coordination chemistry and metalloenzyme studies. Additionally, its role as an intermediate in organic synthesis has been leveraged to construct more complex molecules with therapeutic potential. For example, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical targets in cancer therapy.
Recent studies have also explored the biological activity of 2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol. In vitro assays have demonstrated its ability to modulate cellular signaling pathways involved in inflammation and apoptosis. These findings suggest that the compound may have anti-cancer properties, making it a valuable lead compound for further investigation.
Furthermore, the compound's unique structure has led to its use in materials science applications. Its ability to form stable complexes with metal ions has been exploited in the development of novel catalysts and sensors. For instance, recent research has highlighted its potential as a ligand in metalloporphyrin-based sensors for detecting environmental pollutants.
In conclusion, 2-(methylamino)-1-(3-methylfuran-2-yl)ethan-1-ol (CAS No. 1521709-09-0) is a versatile compound with diverse applications across multiple disciplines. Its structural features make it an attractive target for both fundamental research and applied development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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